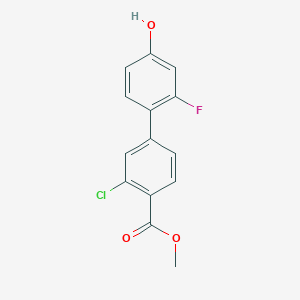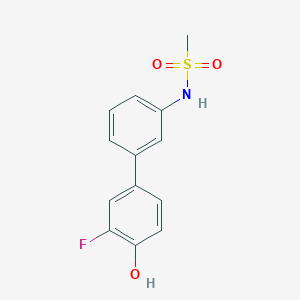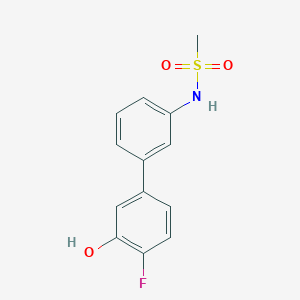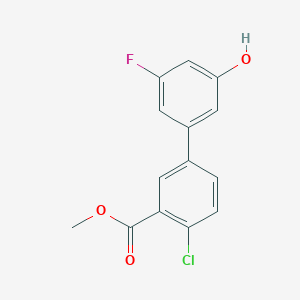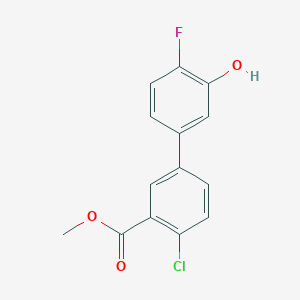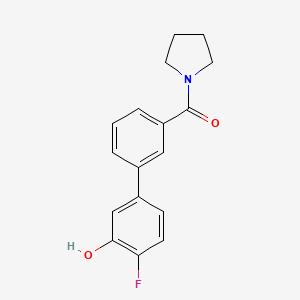
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is a fluorinated phenol compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 93-95°C. It is used as a building block in organic synthesis, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as a fluorescent probe for studying the structure and dynamics of proteins and other biological molecules.
科学研究应用
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a wide range of applications in scientific research. It is used as a building block in organic synthesis, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as a fluorescent probe for studying the structure and dynamics of proteins and other biological molecules. It can be used to label proteins and other molecules for imaging studies, and it has been used to study the interactions of proteins with small molecules and other proteins.
作用机制
The exact mechanism of action of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is not fully understood. However, it is known to interact with proteins and other biological molecules through hydrogen bonding and electrostatic interactions. It can also form covalent bonds with proteins, which can lead to changes in protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, are not fully understood. However, it has been shown to interact with proteins and other biological molecules and to affect their structure and function. It has also been shown to inhibit the activity of enzymes, which can lead to changes in biochemical pathways and physiological processes.
实验室实验的优点和局限性
The advantages of using 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, in laboratory experiments include its low toxicity, its wide range of applications, and its ability to form covalent bonds with proteins. The main limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are numerous potential future directions for the use of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, in scientific research. These include further studies of its mechanism of action, its effects on proteins and other biological molecules, and its potential applications in drug discovery and development. Other potential future directions include the development of new synthesis methods and the exploration of its use as a fluorescent probe for imaging studies.
合成方法
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, can be synthesized using a variety of methods. The most common method involves the reaction of 2-methoxy-5-trifluoromethylphenol with bromine in acetonitrile, followed by treatment with aqueous sodium hydroxide and fluorine gas. Another method involves the reaction of 2-methoxy-5-trifluoromethylphenol with potassium bromide and sulfuric acid, followed by treatment with fluorine gas.
属性
IUPAC Name |
3-fluoro-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-2-8(14(16,17)18)6-11(13)10-4-3-9(19)7-12(10)15/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDDAPSFFBYDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684564 |
Source


|
| Record name | 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-88-3 |
Source


|
| Record name | 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)

